3-Carboxymethoxy-pyrrolidine-1-carboxylic acid benzyl ester
Overview
Description
3-Carboxymethoxy-pyrrolidine-1-carboxylic acid benzyl ester is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique chemical structure, which includes a pyrrolidine ring, a carboxymethoxy group, and a benzyl ester moiety. This compound is often utilized in the synthesis of more complex molecules and serves as a building block in pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxymethoxy-pyrrolidine-1-carboxylic acid benzyl ester typically involves the reaction of pyrrolidine with carboxymethoxy and benzyl ester groups under controlled conditions. One common method includes the esterification of pyrrolidine-1-carboxylic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Carboxymethoxy-pyrrolidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrolidine derivatives .
Scientific Research Applications
3-Carboxymethoxy-pyrrolidine-1-carboxylic acid benzyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Carboxymethoxy-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic processes, which are crucial for its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Carboxymethoxy-pyrrolidine-1-carboxylic acid methyl ester
- 3-Carboxymethoxy-pyrrolidine-1-carboxylic acid ethyl ester
- 3-Carboxymethoxy-pyrrolidine-1-carboxylic acid propyl ester
Uniqueness
3-Carboxymethoxy-pyrrolidine-1-carboxylic acid benzyl ester stands out due to its benzyl ester group, which imparts unique chemical properties and reactivity. This makes it particularly useful in the synthesis of complex molecules and in pharmaceutical research .
Properties
IUPAC Name |
2-(1-phenylmethoxycarbonylpyrrolidin-3-yl)oxyacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c16-13(17)10-19-12-6-7-15(8-12)14(18)20-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNUGIYBHVKFTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OCC(=O)O)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662852 | |
Record name | ({1-[(Benzyloxy)carbonyl]pyrrolidin-3-yl}oxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889953-08-6 | |
Record name | ({1-[(Benzyloxy)carbonyl]pyrrolidin-3-yl}oxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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